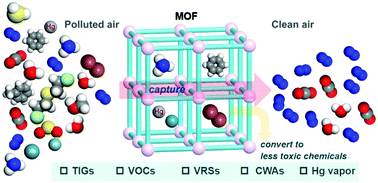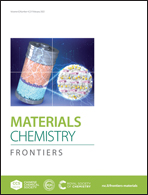Recent advances in the capture and abatement of toxic gases and vapors by metal–organic frameworks
Materials Chemistry Frontiers Pub Date: 2021-06-09 DOI: 10.1039/D1QM00516B
Abstract
The release of toxic gases and vapors into the atmosphere has been a growing threat to the environment and human health. Thus, the capture and abatement of these air pollutants is of global importance. In this regard, metal–organic frameworks (MOFs) with high porosity, structural diversity, and customized functionality show great promise in this environmental remediation application. This review will discuss the merits of MOFs in the capture of toxic gases and vapors, as well as principles and strategies for the design and optimization of these materials for specific gas capture and separation. Recent progress in the adsorption and capture of toxic industrial gases (SO2, NO2, NH3, H2S, and CO), volatile organic vapors (hydrocarbons, and hydroxyl and carbonyl compounds), volatile radioactive species (radioactive iodine, organic iodine, and noble gases), and gaseous chemical warfare agents, as well as mercury vapor from the air with MOFs is summarized.


Recommended Literature
- [1] Investigating the stable operating voltage for the MnFe2O4 Li-ion battery anode†
- [2] One pot synthesis of a highly efficient mesoporous ceria–titanium catalyst for selective catalytic reduction of NO
- [3] Phenothiazine and triphenylamine-based fluorescent Schiff bases for the dual application of white light generation and H2O2 sensing†
- [4] Improved filtration performance and antifouling properties of polyethersulfone ultrafiltration membranes by blending with carboxylic acid functionalized polysulfone†
- [5] Compositional analysis of organosolv poplar lignin by using high-performance liquid chromatography/high-resolution multi-stage tandem mass spectrometry†
- [6] Robust superhydrophobic attapulgite coated polyurethane sponge for efficient immiscible oil/water mixture and emulsion separation†
- [7] High efficiency (∼100 lm W−1) hybrid WOLEDs by simply introducing ultrathin non-doped phosphorescent emitters in a blue exciplex host†
- [8] Effect of parameters on redistribution and removal of particles from drop surfaces
- [9] Mapping the protein profile involved in the biotransformation of organoarsenicals using an arsenic metabolizing bacterium†‡
- [10] A high conductivity oxide–sulfide composite lithium superionic conductor†










